molecular formula C7H8BNO5 B1418425 (4-Methoxy-2-nitrophenyl)boronic acid CAS No. 860034-09-9

(4-Methoxy-2-nitrophenyl)boronic acid

Cat. No. B1418425
Key on ui cas rn: 860034-09-9
M. Wt: 196.96 g/mol
InChI Key: PFTLRSTZYYFBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927569B2

Procedure details

To a solution of 1-iodo-4-methoxy-2-nitrobenzene (5 g, 17.9 mmol) in THF (50 mL) cooled to −60° C. was added phenylmagnesium bromide (10.4 mL, 25 wt %, 19.7 mmol) which gave a dark red solution. Trimethylborate (2.4 mL, 21.5 mmol) was then added dropwise. After 30 min, the reaction was quenched with 1 N HCl (40 mL) and extracted with ether. The organic layer was then dried over Na2SO4 and the solvent was removed in vacuo to give a dark brown oil which was tritrated with DCM to yield (4-methoxy-2-nitrophenyl)boronic acid as grey solid. A portion of this material (1.57 g, 8 mmol) was then taken up in DME (1 mL) and 1-bromo-4-iodo-2-methoxybenzene (C1, step 1) (2.5 g, 8 mmol), CsF (2.73 g, 18 mmol), and tetrakistriphenylphosphine palladium (0.92 g, 0.8 mmol) under nitrogen. The mixture was then heated to 100° C. for 18 h. The mixture was then extracted with water and EtOAc. The organic layer was then dried over Na2SO4 and the solvent was removed in vacuo. The crude material was then purified on silica (gradient elution, 3-50% EtOAc/hexanes) to yield the title compound as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].C1([Mg]Br)C=CC=CC=1.C[O:22][B:23](OC)[O:24]C.C(Cl)Cl>C1COCC1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([B:23]([OH:24])[OH:22])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave a dark red solution
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1 N HCl (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark brown oil which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC(=C(C=C1)B(O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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